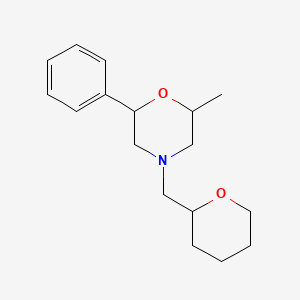![molecular formula C17H22N2O2 B7534012 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine, also known as DPM, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DPM is a heterocyclic compound that belongs to the class of morpholine derivatives.
Mécanisme D'action
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine is not fully understood. However, it is believed that 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine exerts its antitumor activity by inhibiting the growth of cancer cells. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has been found to induce apoptosis in cancer cells by activating the caspase pathway. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has also been found to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has been found to have several biochemical and physiological effects. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has been found to induce cytotoxicity in cancer cells and has been found to inhibit the growth of cancer cells. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has also been found to have antimicrobial activity and can be used as a potential antibacterial and antifungal agent. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has been found to have low toxicity and does not have any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine in lab experiments are its low toxicity and its potential applications in various fields of scientific research. The limitations of using 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine in lab experiments are its limited solubility in aqueous solutions and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine. One of the future directions is to explore the potential applications of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine in the treatment of various types of cancer. Another future direction is to explore the potential applications of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine as an antimicrobial agent. Further research is also needed to understand the mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine involves the reaction of 3,5-dimethyl-4-(chloromethyl)oxazole with 2-methyl-6-phenylmorpholine in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Applications De Recherche Scientifique
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine is in the field of medicinal chemistry. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has been found to have antitumor activity and has shown promising results in the treatment of various types of cancer. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has also been found to have antimicrobial activity and can be used as a potential antibacterial and antifungal agent.
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-9-19(10-16-13(2)18-21-14(16)3)11-17(20-12)15-7-5-4-6-8-15/h4-8,12,17H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLINOOSDTOEBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylpyrrolidin-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7533935.png)

![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)

![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
